Spectroscopic Characterization of 5-Bromo-2,3-diphenyl-1H-indole: An In-depth Technical Guide
Spectroscopic Characterization of 5-Bromo-2,3-diphenyl-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2,3-diphenyl-1H-indole, a synthetic heterocyclic compound with potential applications in medicinal chemistry and drug development. The indole scaffold is a well-established privileged structure in pharmacology, and the introduction of phenyl and bromo substituents offers avenues for further functionalization and modulation of biological activity. This document details the expected spectroscopic properties based on data from analogous compounds, outlines detailed experimental protocols for acquiring such data, and presents visual workflows and conceptual signaling pathways relevant to this class of molecules.
Molecular Structure
Chemical Name: 5-Bromo-2,3-diphenyl-1H-indole Molecular Formula: C₂₀H₁₄BrN Molecular Weight: 348.24 g/mol CAS Number: 1259224-11-7
The structure consists of a central indole ring system with a bromine atom at the C-5 position and phenyl groups at the C-2 and C-3 positions.
Spectroscopic Data
While explicit experimental data for 5-Bromo-2,3-diphenyl-1H-indole is not widely available in the public domain, the following tables summarize the predicted spectroscopic characteristics based on the analysis of structurally related compounds, including 2,3-diphenyl-1H-indole, 5-haloindoles, and other substituted indole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 - 8.5 | br s | N-H |
| ~7.8 - 7.9 | d | H-4 |
| ~7.2 - 7.6 | m | Phenyl H, H-6 |
| ~7.1 - 7.2 | d | H-7 |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~136 | C-7a |
| ~135 | C-ipso (Phenyl) |
| ~131 | C-3a |
| ~128 - 130 | Phenyl C |
| ~125 | C-2 |
| ~124 | C-6 |
| ~121 | C-4 |
| ~115 | C-5 |
| ~112 | C-7 |
| ~110 | C-3 |
Solvent: CDCl₃
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 347/349 | [M]⁺˙ (Molecular ion peak, bromine isotope pattern) |
| 268 | [M - Br]⁺ |
| 191 | [M - Br - C₆H₅]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching |
| ~3100 - 3000 | Aromatic C-H stretching |
| ~1600, 1490, 1450 | Aromatic C=C stretching |
| ~1070 | C-N stretching |
| ~750, 700 | C-H out-of-plane bending (phenyl) |
| ~600 | C-Br stretching |
Sample State: Solid (KBr pellet or ATR)
Table 5: Predicted UV-Vis Spectroscopic Data
| λmax (nm) | Electronic Transition |
| ~280 - 320 | π → π* |
Solvent: Ethanol or Methanol
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Objective: To determine the carbon-hydrogen framework of the molecule.
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Sample Preparation:
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For ¹H NMR, accurately weigh 5-10 mg of 5-Bromo-2,3-diphenyl-1H-indole.
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For ¹³C NMR, accurately weigh 20-50 mg of the compound.
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Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher.
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Pulse Sequence: Standard single-pulse.
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Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-15 ppm.
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Instrument Parameters (¹³C NMR):
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Spectrometer: 100 MHz or higher.
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Pulse Sequence: Proton-decoupled pulse sequence.
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Number of Scans: 1024 or more, depending on concentration.
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Relaxation Delay: 2-5 seconds.
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Spectral Width: 0-220 ppm.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID).
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Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).
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Integrate the signals in the ¹H NMR spectrum.
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Objective: To identify the functional groups present in the molecule.
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Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of 5-Bromo-2,3-diphenyl-1H-indole with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
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Instrument Parameters:
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Spectrometer: FT-IR spectrometer.
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Sample Preparation:
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Dissolve a small amount of 5-Bromo-2,3-diphenyl-1H-indole in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
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Instrument Parameters (Electron Ionization - EI):
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Mass Spectrometer: A mass spectrometer equipped with an EI source (e.g., as part of a GC-MS system).
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Ionization Energy: 70 eV.
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Mass Range: m/z 50-500.
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Inlet System: Direct insertion probe or gas chromatograph.
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Data Acquisition:
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Introduce the sample into the ion source.
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The instrument will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio.
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A mass spectrum is generated, plotting ion abundance versus m/z.
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Objective: To investigate the electronic transitions within the conjugated π-system.
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Sample Preparation:
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Prepare a stock solution of 5-Bromo-2,3-diphenyl-1H-indole in a UV-transparent solvent (e.g., ethanol or methanol).
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Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0.
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Instrument Parameters:
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Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
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Wavelength Range: 200-800 nm.
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Cuvette: 1 cm path length quartz cuvette.
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Data Acquisition:
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Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
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Fill a cuvette with the sample solution and record the absorption spectrum.
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Identify the wavelength(s) of maximum absorbance (λmax).
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Visualizations
The general workflow for the complete spectroscopic characterization of 5-Bromo-2,3-diphenyl-1H-indole is depicted below.
2-Phenylindole and related derivatives have been investigated for their potential as anti-inflammatory and anti-cancer agents. One of the key signaling pathways implicated in these effects is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival. The following diagram illustrates a conceptual model where a 2,3-diphenylindole derivative could inhibit this pathway.
This guide serves as a foundational resource for the spectroscopic analysis of 5-Bromo-2,3-diphenyl-1H-indole. The provided data, protocols, and visualizations are intended to aid researchers in the structural elucidation and further investigation of this and related compounds in the pursuit of novel therapeutic agents.
